Direct Comparison of Trypanocidal Activity: Hinokinin vs. Cubebin-Derived Analogs Against T. cruzi
In a direct comparative in vitro assay against free amastigote forms of *Trypanosoma cruzi*, hinokinin (Compound 6) demonstrated superior potency relative to its parent compound and other semi-synthetic derivatives. The study quantified hinokinin‘s IC50 as 0.7 μM, making it the most active compound in the panel [1]. This represents a substantial 8.1-fold increase in potency compared to (-)-O-benzyl cubebin (IC50 = 5.7 μM) and a 6.7-fold increase compared to (-)-O-(N,N-dimethylaminoethyl)-cubebin (IC50 = 4.7 μM). The parent compound, (-)-cubebin, was found to be inactive in this assay (IC50 > 100 μM), underscoring the functional necessity of the hinokinin-specific configuration.
| Evidence Dimension | Trypanocidal activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.7 μM |
| Comparator Or Baseline | (-)-O-benzyl cubebin: IC50 = 5.7 μM; (-)-O-(N,N-dimethylaminoethyl)-cubebin: IC50 = 4.7 μM; (-)-Cubebin: Inactive (IC50 > 100 μM) |
| Quantified Difference | Hinokinin is 8.1x more potent than (-)-O-benzyl cubebin and 6.7x more potent than (-)-O-(N,N-dimethylaminoethyl)-cubebin. |
| Conditions | In vitro assay against free amastigote forms of *Trypanosoma cruzi*. |
Why This Matters
This data is critical for researchers investigating Chagas disease therapeutics, as it identifies hinokinin as the optimal validated starting point among the cubebin-derived lignan series for further preclinical development.
- [1] Souza, G. H. B., et al. (2005). Trypanocidal activity of (-)-cubebin derivatives against free amastigote forms of Trypanosoma cruzi. Bioorganic & Medicinal Chemistry Letters, 15(2), 303-307. View Source
